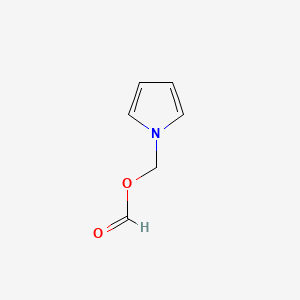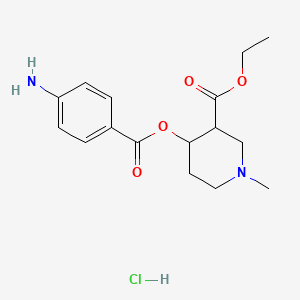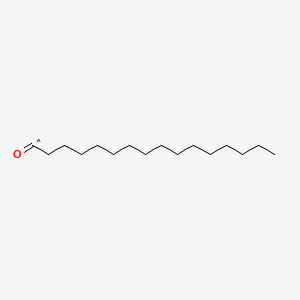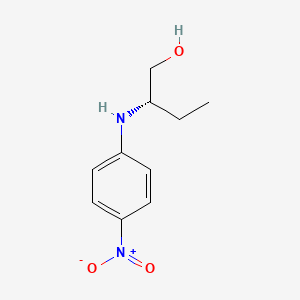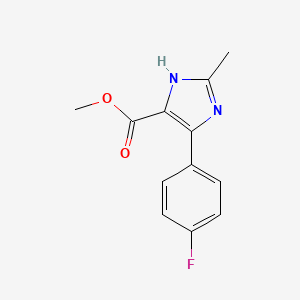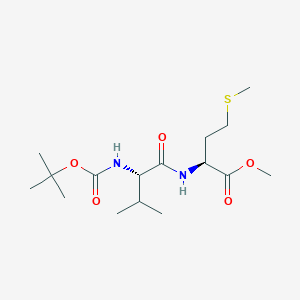
Boc-val-met-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-val-met-ome, also known as methyl (2S)-2-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate, is a compound that belongs to the class of N- and C-protected dipeptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino function, and a methionine residue. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Boc-val-met-ome typically involves the protection of the amino group of valine with a Boc group, followed by coupling with methionine methyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for the efficient synthesis of large quantities of the compound.
Analyse Chemischer Reaktionen
Boc-val-met-ome undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT) to regenerate the methionine residue from its oxidized forms.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions include the deprotected peptide, oxidized methionine derivatives, and reduced methionine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-val-met-ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, allowing for the creation of complex peptide sequences with specific functional groups.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as it can mimic natural peptide substrates.
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Wirkmechanismus
The mechanism of action of Boc-val-met-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protective group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine can interact with target molecules, forming hydrogen bonds and other non-covalent interactions that stabilize the peptide structure and enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Boc-val-met-ome can be compared with other similar compounds, such as Boc-val-val-ome and Boc-ile-ala-ome. These compounds also contain Boc-protected amino acids and exhibit similar chemical properties. this compound is unique due to the presence of the methionine residue, which imparts distinct chemical reactivity and biological activity. The sulfur atom in methionine allows for specific interactions with metal ions and other sulfur-containing molecules, making this compound particularly useful in studies involving sulfur chemistry and redox biology .
Similar compounds include:
These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C16H30N2O5S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)12(18-15(21)23-16(3,4)5)13(19)17-11(8-9-24-7)14(20)22-6/h10-12H,8-9H2,1-7H3,(H,17,19)(H,18,21)/t11-,12-/m0/s1 |
InChI-Schlüssel |
JMYLWGRPRLGKKE-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
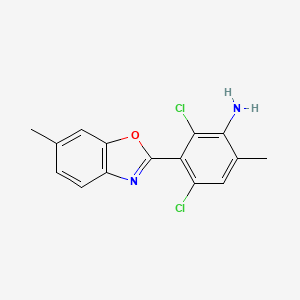
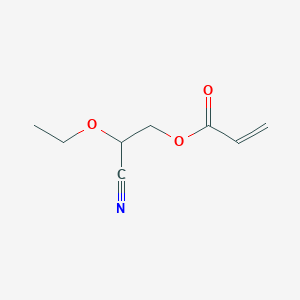

![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
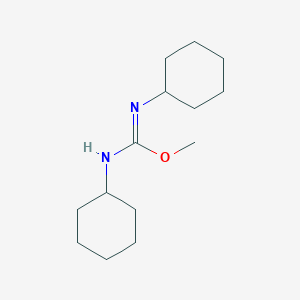
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
